molecular formula C13H9NO2 B11891606 3H-Cyclopenta[c]quinoline-4-carboxylic acid

3H-Cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B11891606
M. Wt: 211.22 g/mol
InChI Key: GTIJKKCQLJJUOA-UHFFFAOYSA-N
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Description

3H-Cyclopenta[c]quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused cyclopentane ring and a quinoline core, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method provides a straightforward and efficient route to obtain quinoline-4-carboxylic acid derivatives. Another method involves the Doebner hydrogen-transfer reaction, which is a three-component synthesis using anilines, aldehydes, and β-ketoesters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as zinc triflate (Zn(OTf)2), and microwave irradiation has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3H-Cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

3H-Cyclopenta[c]quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, topoisomerase, and tubulin polymerization . These interactions disrupt cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, the compound exhibits antioxidant properties by terminating radical chain reactions, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Cyclopenta[c]quinoline-4-carboxylic acid is unique due to its fused cyclopentane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H9NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7H,6H2,(H,15,16)

InChI Key

GTIJKKCQLJJUOA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C(=NC3=CC=CC=C23)C(=O)O

Origin of Product

United States

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